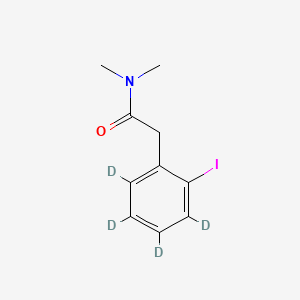
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide typically involves the iodination of a deuterated phenyl ring followed by the introduction of the N,N-dimethylacetamide group. The reaction conditions often require the use of strong bases and iodinating agents under controlled temperatures to ensure the selective iodination of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors to maintain consistent reaction conditions. The use of deuterated starting materials is crucial to ensure the incorporation of deuterium into the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, forming larger molecules by connecting with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is used in various scientific research fields, including:
Chemistry: As a stable isotope-labeled compound, it is used in reaction mechanism studies and kinetic isotope effect experiments.
Biology: It can be used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: The compound may be used in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: It is used in the production of specialty chemicals and materials where deuterium incorporation is desired for enhanced stability or altered properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide involves its interaction with molecular targets through its iodinated phenyl ring and N,N-dimethylacetamide group. The deuterium atoms can influence the reaction kinetics and stability of the compound, making it a valuable tool in studying reaction mechanisms and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodophenyl-N,N-dimethylacetamide: The non-deuterated version of the compound.
2-(2-Bromophenyl)-N,N-dimethylacetamide: A similar compound with a bromine atom instead of iodine.
2-(2-Chlorophenyl)-N,N-dimethylacetamide: A similar compound with a chlorine atom instead of iodine.
Uniqueness
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is unique due to the presence of deuterium, which provides increased stability and altered reaction kinetics. This makes it particularly useful in scientific research where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H12INO |
|---|---|
Peso molecular |
293.14 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetamide |
InChI |
InChI=1S/C10H12INO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3/i3D,4D,5D,6D |
Clave InChI |
BPDRJYYNQKBYBG-LNFUJOGGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)I)[2H])[2H] |
SMILES canónico |
CN(C)C(=O)CC1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


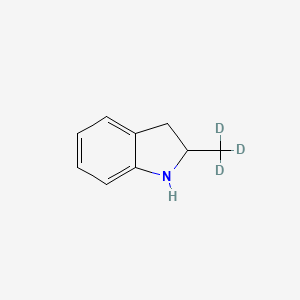

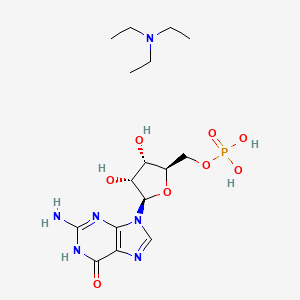
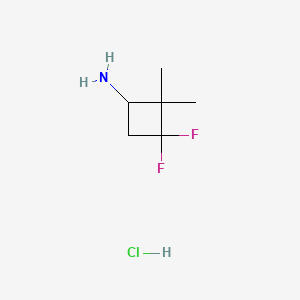
![[(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B13446857.png)
![(6R,11R,13R,16R,23R,27S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B13446869.png)
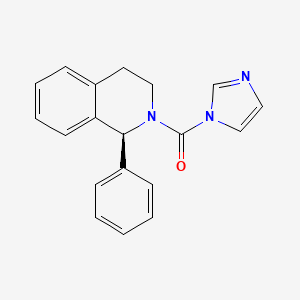


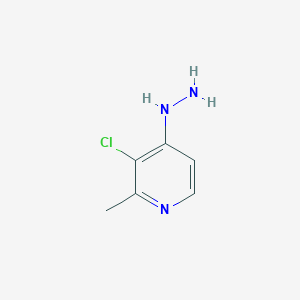

![1'-((5-Methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13446905.png)
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
